2,3-Dichloro-4-(difluoromethoxy)anisole
Overview
Description
2,3-Dichloro-4-(difluoromethoxy)anisole is an organic compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol . It is a member of the anisole family, characterized by the presence of a methoxy group attached to a benzene ring. This compound is notable for its two chlorine atoms and a difluoromethoxy group attached to the benzene ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 2,3-Dichloro-4-(difluoromethoxy)anisole typically involves the reaction of 2,3-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3-Dichloro-4-(difluoromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the difluoromethoxy group to form simpler fluorinated compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-4-(difluoromethoxy)anisole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and molecular targets involved vary based on the specific context of its use .
Comparison with Similar Compounds
2,3-Dichloro-4-(difluoromethoxy)anisole can be compared with other similar compounds, such as:
2,3-Dichloroanisole: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
4-(Difluoromethoxy)anisole:
2,5-Dichloro-4-(difluoromethoxy)anisole: Similar structure but with chlorine atoms in different positions, leading to different chemical and biological properties.
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethoxy)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-4-2-3-5(14-8(11)12)7(10)6(4)9/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXIJLRMFGOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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